molecular formula C9H12N6O4 B1220111 Cytarazid CAS No. 67013-98-3

Cytarazid

Cat. No. B1220111
CAS RN: 67013-98-3
M. Wt: 268.23 g/mol
InChI Key: FEOYKPQEERVCAV-PXBUCIJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytarazid, also known as 2′-Azido-2′-Deoxyarabinofuranosylcytosine, is a recently synthesized compound . It has been found to inhibit the in vitro growth of several human cell lines and to prevent the replication of herpes simplex virus types 1 and 2 .


Synthesis Analysis

Cytarazid was recently synthesized and found to inhibit the in vitro growth of several human cell lines . It served as a substrate for cytoplasmic dCyd kinase partially purified from human peripheral chronic lymphocytic leukemia blast cells .


Chemical Reactions Analysis

Cytarazid proved resistant to deamination by human cytidine/dCyd deaminases purified from acute myelocytic leukemia blast cells and from liver . In intact HeLa cells, the triphosphate derivative of Cytarazid was the major drug metabolite formed .

Scientific Research Applications

Pharmacokinetics and Formulations

Cytarabine, also known as cytosine arabinoside or Ara-C, is primarily used for treating acute myeloid leukemia and lymphocytic leukemias. Its effectiveness as a chemotherapy agent is limited by rapid deamination to uracil arabinoside, an inactive metabolite. To overcome this, various formulations and derivatives of cytarabine have been developed, such as encapsulation into liposomes and derivatives like ancitabine, enocitabine, and cytarabine ocfosfate. These developments aim to protect cytarabine from rapid degradation and improve its pharmacokinetic parameters (Hamada, Kawaguchi, & Nakano, 2002).

Prodrugs and Delivery Systems

The development of cytarabine prodrugs and delivery systems is a significant area of research. This includes the development of amino acid conjugate ValCytarabine and fatty acid derivative CP-4055, which are in clinical trials for leukemia and solid tumors. Liposomal-cytarabine formulations like DepoCyt have been approved for treating lymphomatous meningitis. These advancements in prodrug strategies and delivery systems enhance the half-life, stability, and delivery of cytarabine for more effective cancer therapy (Chhikara & Parang, 2010).

High-Dose Therapy

High-dose cytarabine (HD araC) therapy has been utilized predominantly in consolidation therapy for acute myeloid leukemia (AML) and in patients with relapsed or resistant AML. The optimal use of HD araC is being defined based on leukemia cell karyotype and molecular signature, which is a departure from its historical development that preceded our understanding of AML's heterogeneity (Reese & Schiller, 2013).

Impact on Drug Toxicity and Resistance

Research has also focused on the genetic factors influencing the effectiveness and toxicity of cytarabine. For instance, polymorphisms in genes encoding transporters and enzymes responsible for cytarabine metabolism have been linked to variability in drug sensitivity and toxicity in pediatric acute lymphoblastic leukemia (ALL) (Gabor et al., 2015). Additionally, mechanisms of cytarabine resistance in acute leukemia are being explored to improve treatment efficacy (Li & Bai, 2018).

Optimization for Acute Myeloid Leukemia

Optimizing cytarabine therapy for acute myeloid leukemia has been a key area of research. Studies suggest replacing high-dose cytarabine with an intermediate dose to reduce toxicity without losing efficacy. Understanding how some leukemic stem cells survive cytarabine treatment is crucial for improving therapy outcomes (Momparler, 2013).

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-6(13-14-11)7(17)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYKPQEERVCAV-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytarazid

CAS RN

67013-98-3
Record name Cytarazid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067013983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytarazid
Reactant of Route 2
Cytarazid
Reactant of Route 3
Cytarazid
Reactant of Route 4
Cytarazid
Reactant of Route 5
Cytarazid
Reactant of Route 6
Cytarazid

Citations

For This Compound
41
Citations
A Matsuda, J Yasuoka, T Sasaki… - Journal of medicinal …, 1991 - ACS Publications
… to note that cytarazid is a potent inhibitor of growth of human stomach adenocarcinomas, the incidence of which is high in Japan. Cytarazid is … Our new method for synthesizing cytarazid …
Number of citations: 53 pubs.acs.org
A MATSUDA, J YASUOKA, T UEDA - Chemical and pharmaceutical …, 1989 - jstage.jst.go.jp
… ,121 which was a key intermediate to cytarazid and cytaramin. Compound 7 was converted to … tetrabutylammonium fluoride to give cytarazid (2) in 80% yield as HCl salt.14) Cytarazid (2) …
Number of citations: 31 www.jstage.jst.go.jp
YC Cheng, D Derse, RS Tan, G Dutschman, M Bobek… - Cancer Research, 1981 - AACR
… Cytarazid served as a substrate for cytoplasmic dCyd kinase partially purified from human … for Cytarazid being 250 µm. In intact HeLa cells, the triphosphate derivative of Cytarazid was …
Number of citations: 21 aacrjournals.org
Y Cheng, Y Rustum, A Bloch, D Derse, M Bobek… - 1980 - mouseion.jax.org
… Biochemical effects of 2'-azido-2'-deoxyarabinofuranosyl cytosine (cytarazid) in leukemia l1210 and hela cells. Abstr. … Cheng, Y; Rustum, Y; Bloch, A; Derse, D; Bobek, M; and …
Number of citations: 0 mouseion.jax.org
N Maeda, A Matsuda, S Otsuguro, M Takahashi, M Fujii… - Vaccines, 2020 - mdpi.com
… In this study, we examined the antitumor effects of DMDC, its derivative FDMDC, and cytarazid on the growth of ATL cells. All nucleosides induced significant cytotoxic effects in ATL cell …
Number of citations: 1 www.mdpi.com
Y Yoshimura, M Endo, S Miura… - The Journal of Organic …, 1999 - ACS Publications
Previously, we synthesized 4‘-thioFAC, a novel antineoplastic cytosine nucleoside, by developing an original method. However, several problems remained. To overcome these …
Number of citations: 48 pubs.acs.org
WB Parker, YC Cheng - Molecular pharmacology, 1987 - Citeseer
DNA primase(EC 2.7. 7.6) produces an RNA oligomer of approximately 10 bases, which is required by DNA polymerase a (EC 2.7. 7.7) for the initiation of DNA synthesis. We partially …
Number of citations: 58 citeseerx.ist.psu.edu
A Matsuda, A Azuma, Y Nakajima, K Takenuki… - … and nucleotides as …, 1993 - Springer
… However, in comparison with others such as DMDC, FDMDC, and cytarazid, the data on the … Inhibitory spectrum of cytarazid on the growth of various human tumor cells in vitro, J. Med. …
Number of citations: 12 link.springer.com
A Matsuda, Y Nakajima, A Azuma… - Journal of medicinal …, 1991 - ACS Publications
… This value was comparable to those of DMDC (2),15 SMDC (If),13 and cytarazid (lb),7,25 which we have recently reported. We then compared the invitro cytotoxicspectrum of CNDAC …
Number of citations: 114 pubs.acs.org
A Matsuda, J Yasuoka, T Sasaki, T Ueda - J. Med. Chem, 1991
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.